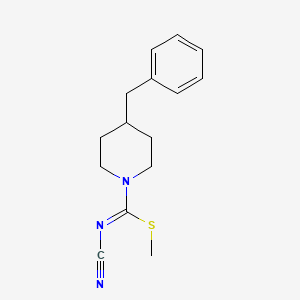

methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate

描述

属性

IUPAC Name |

methyl 4-benzyl-N-cyanopiperidine-1-carboximidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3S/c1-19-15(17-12-16)18-9-7-14(8-10-18)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUSGYUAJJIBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)N1CCC(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Key Intermediates

- (2S,5S)-5-(4-chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine (Formula 5) is a pivotal intermediate used in the synthesis.

- Dimethyl N-cyanodithioiminocarbonate serves as the reagent to introduce the carbimidothioate moiety.

- Bases such as potassium carbonate or triethylamine facilitate the reaction.

- Solvents include ethanol , 1-propanol , 2-propanol , or acetonitrile .

Stepwise Synthetic Procedure

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of intermediate (Formula 5) | Reaction of compound 2 with N-(tert-butoxycarbonyl)-4-piperidone using sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents in solvents like 1,2-dichloroethane or methanol at 0°C to reflux | Formation of tert-butyl 4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidine-1-carboxylate (Formula 4), followed by deprotection to yield Formula 5 |

| 2 | Reaction with dimethyl N-cyanodithioiminocarbonate | Compound 5 reacted with dimethyl N-cyanodithioiminocarbonate in presence of base (potassium carbonate or triethylamine) in ethanol or isopropanol at room temperature to reflux (preferably 40–50°C) | Formation of methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate (Formula 6) |

| 3 | Workup and purification | Cooling to ambient temperature to induce crystallization, filtration, washing with solvent (ethanol or isopropanol), and drying | Isolation of the pure crystalline product |

Alternative One-Pot Synthesis

- A direct method involves reacting compound 2 with 4-oxopiperidine methyl N-cyanothioimidocarbamate (Formula 14), synthesized from 4,4-dihydroxypiperidine hydrochloride and dimethyl N-cyanodithioiminocarbonate.

- This approach bypasses the three-step intermediate isolation, improving efficiency and scalability.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | Ambient to 50°C (reflux possible) | Optimal around 40–50°C for carbimidothioate formation |

| Solvent | Ethanol, 1-propanol, 2-propanol, acetonitrile | Choice affects solubility and crystallization |

| Base | Potassium carbonate, triethylamine | Triethylamine preferred for better control |

| Reaction Time | Several hours (varies by scale) | Monitored until full conversion by analytical methods |

- Crystallization upon cooling is the primary purification step, yielding solid crystalline this compound.

- Silica gel column chromatography may be used for further purification in research settings but is avoided in industrial scale due to complexity.

- Characterization techniques include:

- 1H and 13C NMR spectroscopy to confirm substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- X-ray crystallography to verify stereochemistry and crystal form.

- IR spectroscopy to identify functional groups (notably C≡N stretch near 2200 cm⁻¹).

- The synthesis methods described provide scalable and efficient routes to this compound, crucial for pharmaceutical intermediate production.

- Avoidance of chromatographic purification in industrial processes enhances cost-effectiveness and reproducibility.

- Reaction monitoring by HPLC and LC-MS ensures high purity and yield.

- Crystallization control allows consistent particle size and purity, meeting stringent drug substance standards.

化学反应分析

Types of Reactions

Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyano groups, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Benzyl halides, cyanogen bromide, and other nucleophiles under controlled temperature and solvent conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

作用机制

The mechanism of action of methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s distinct functional groups differentiate it from analogs:

- Carbimidothioate ester : Replaces traditional carboxylate esters (e.g., methyl 1-benzylpiperidine-4-carboxylate, CAS 10315-06-7), altering hydrolysis kinetics and metabolic stability .

Table 1: Key Structural and Physical Comparisons

*Estimated based on structural analogs.

Pharmacological and Biochemical Implications

- Receptor Affinity: Piperidine derivatives such as BD 1008 and BD 1047 act as sigma receptor ligands, with substituents influencing selectivity . The N-cyano group in the target compound may enhance binding to specific receptors compared to carboxylate esters.

生物活性

Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which includes a piperidine ring substituted with a benzyl group and a cyanide functional group. The presence of the carbimidothioate moiety contributes to its biological properties.

Biological Activity Overview

1. Antiviral Activity

Recent studies have highlighted the compound's efficacy against viral infections, particularly Ebola virus (EBOV). In vitro assays demonstrated that derivatives of this compound, such as 25a and 26a, exhibited significant inhibitory activity against EBOV entry into cells. The effective concentration (EC50) values for these compounds were reported as follows:

| Compound | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 25a | 0.64 | 20 |

| 26a | 0.93 | 10 |

| Toremifene | 0.38 | 7 |

These compounds were shown to inhibit viral entry at the level of Niemann-Pick C1 (NPC1), a critical protein for viral entry into host cells. The mechanism involves altering intracellular cholesterol distribution, which is essential for EBOV entry .

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Similar piperidine derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, these compounds can enhance cholinergic transmission, potentially alleviating memory deficits associated with neurodegenerative diseases like Alzheimer's .

Case Studies

Case Study 1: Ebola Virus Inhibition

In a study examining the antiviral properties of this compound derivatives, researchers conducted assays on HeLa cells treated with various concentrations of the compounds. The results indicated that both compounds significantly reduced viral entry without causing notable cytotoxicity, demonstrating their potential as therapeutic agents against EBOV .

Case Study 2: Cognitive Enhancement

Another study focused on the cognitive effects of N-benzylpiperidine derivatives showed that these compounds could improve memory performance in animal models by enhancing cholinergic signaling through AChE inhibition. This suggests a potential application in treating cognitive disorders .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Viral Entry : By targeting NPC1, the compound disrupts the necessary processes for viral fusion and entry into host cells.

- Cholinergic Modulation : Through AChE inhibition, it increases ACh levels, thereby enhancing synaptic transmission and potentially improving cognitive functions.

常见问题

Basic Research Questions

What are the recommended synthetic routes for methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate, and how can researchers optimize reaction yields?

Answer:

Synthesis typically involves multi-step functionalization of a piperidine scaffold. A plausible approach includes:

Core Formation : Start with 4-benzylpiperidine, introducing the cyanoguanidine group via nucleophilic substitution or condensation reactions.

Carbimidothioate Introduction : React with methyl chlorothioformate or thiophosgene under anhydrous conditions (e.g., THF, DCM) with a base (e.g., triethylamine) to form the carbimidothioate moiety.

Optimization : Use factorial design to test variables (temperature, solvent polarity, stoichiometry) and identify yield-maximizing conditions . Monitor intermediates via HPLC or LC-MS to ensure purity .

What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Answer:

- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., benzyl group at C4, cyanamide resonance at δ ~110 ppm in 13C NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of bulky groups (e.g., benzyl, cyanamide) .

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S=O/C=S vibrations) .

What safety precautions are necessary given limited toxicological data for this compound?

Answer:

- Handling : Use PPE (nitrile gloves, chemical-resistant lab coat, safety goggles) and work in a fume hood to minimize inhalation/contact .

- First Aid : For skin exposure, wash immediately with soap/water (≥15 minutes); for ocular contact, irrigate with saline/water and consult an ophthalmologist .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at ≤-20°C to prevent hydrolysis .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace benzyl with substituted aryl groups, vary the cyanamide position) to assess bioactivity shifts .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinity .

- Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict interactions with active sites and guide synthetic priorities .

How can researchers address stability challenges (e.g., hydrolysis) under physiological conditions?

Answer:

- Degradation Studies : Use accelerated stability testing (pH 1–9 buffers, 37°C) with LC-MS to identify degradation products (e.g., thiourea derivatives) .

- Formulation Strategies : Encapsulate in liposomes or cyclodextrins to shield reactive groups (e.g., carbimidothioate) from aqueous environments .

- Stabilizing Additives : Co-administer antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .

What experimental frameworks are suitable for resolving contradictions in biological activity data across studies?

Answer:

- Meta-Analysis : Aggregate data from independent studies and apply statistical tools (ANOVA, PCA) to identify outliers or confounding variables (e.g., assay conditions, cell lines) .

- Reproducibility Checks : Replicate experiments under standardized protocols (e.g., identical buffer pH, temperature) to isolate biological variability .

- Mechanistic Studies : Use knock-out models or siRNA silencing to confirm target specificity and rule off-target effects .

How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic profiles?

Answer:

- ADMET Prediction : Utilize platforms like ADMET Predictor or SwissADME to forecast absorption, metabolism, and toxicity early in the design phase .

- Generative Models : Train AI (e.g., GPT-Chem, REINVENT) on existing SAR data to propose novel analogs with optimal logP, solubility, and clearance rates .

- Dynamic Simulations : Apply molecular dynamics (GROMACS, AMBER) to simulate blood-brain barrier penetration or plasma protein binding .

Methodological Considerations

How to design a factorial experiment for optimizing reaction conditions?

Answer:

- Variables : Select factors (e.g., temperature, catalyst loading, solvent polarity) and assign levels (e.g., 60°C/80°C, 0.1 eq/0.2 eq).

- Design Matrix : Use a 2³ factorial design to test all combinations (8 runs) and measure responses (yield, purity) .

- Analysis : Apply response surface methodology (RSM) to model interactions and identify optimal conditions .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reactions in real time .

- Quality Control : Use orthogonal methods (e.g., DSC for crystallinity, Karl Fischer titration for moisture) to standardize intermediates .

- Robust Optimization : Apply Taguchi methods to minimize sensitivity to uncontrolled variables (e.g., humidity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。